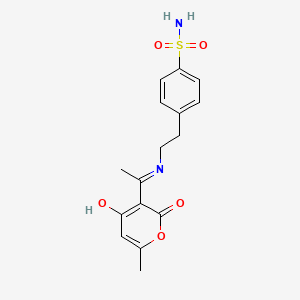

![molecular formula C20H11FN2OS B2442669 N-(苯并[1,2-d]噻唑-8-基)-4-氟苯甲酰胺 CAS No. 536729-07-4](/img/structure/B2442669.png)

N-(苯并[1,2-d]噻唑-8-基)-4-氟苯甲酰胺

货号 B2442669

CAS 编号:

536729-07-4

分子量: 346.38

InChI 键: UIWLCBJHGYYPFQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Spiroacenaphthylene Compounds : Acenaphthoquinones serve as building blocks for synthesizing spiro compounds. These cyclic structures, fused at a central carbon, exhibit adjustable properties and structural implications in biological systems. Researchers have explored spiro-fused derivatives like spiro[4H-pyran], spiro acenaphthylenes, and more .

- Pharmacological Activities : Acenaphthoquinones have shown diverse pharmacological effects, including anti-cancer, anti-HIV, anti-inflammatory, and anti-microbial properties. They also impact neurodegenerative disorders like Alzheimer’s, Parkinson’s, and Huntington’s disease .

- Acenaphthoquinones play a role in photochemistry and synthetic photochemistry. They are versatile intermediates for polycyclic hydrocarbons and heterocyclic compounds. Common methods for their preparation include oxidation of acenaphthene and Friedel–Crafts reactions .

- MCRs involving acenaphthoquinone have gained prominence in organic and medicinal chemistry. These reactions combine more than two starting materials to form a product, efficiently incorporating all atoms from the reactants. MCRs are atom-economic, convergent, and yield valuable molecules .

- Acenaphthoquinone derivatives contribute to the design and synthesis of spiro-fused cyclic frameworks. Examples include spiro[1H-indeno[1,2-b]benzo[f]quinolin-13,1′(20H)-acenaphthylene]-7,13-dihydro-12,2′-dione. These frameworks exhibit interesting pharmacological activities .

- π-Extended acenaphtho[1,2-d][1,2,3]triazoles have been synthesized concisely. These compounds, such as the unsubstituted Anta-H and its di-tert-butyl derivative Diban-ta-H, form unique hydrogen-bonded cyclic tetrads. Their solid-state structures are stabilized by dispersion forces .

- Researchers have efficiently prepared 8-aryl-7H-acenaphtho[1,2-d]imidazoles using multicomponent reactions. A sustainable and carbon-based catalyst, graphene oxide functionalized with diethanolamine sulfate, facilitated this synthesis .

Medicinal Chemistry and Drug Discovery

Photochemistry and Synthetic Intermediates

Multicomponent Reactions (MCRs)

Synthesis of Spiro-Fused Cyclic Frameworks

Acenaphtho[1,2-d][1,2,3]triazoles

Graphene Oxide-Based Catalysts

属性

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11FN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWLCBJHGYYPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

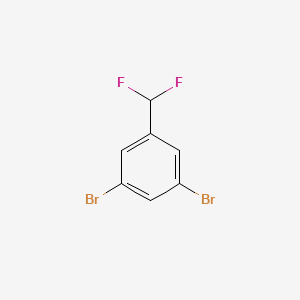

1,3-Dibromo-5-(difluoromethyl)benzene

1214388-74-5

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2442586.png)

![1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2442587.png)

![6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442591.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2442594.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2442595.png)

![5-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2442596.png)

![2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2442601.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2442609.png)